4-Acetamidobenzenesulfonamide
CAS No.: 121-61-9
Cat. No.: VC21115205
Molecular Formula: C8H10N2O3S
Molecular Weight: 214.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121-61-9 |
|---|---|
| Molecular Formula | C8H10N2O3S |
| Molecular Weight | 214.24 g/mol |
| IUPAC Name | N-(4-sulfamoylphenyl)acetamide |
| Standard InChI | InChI=1S/C8H10N2O3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13) |
| Standard InChI Key | PKOFBDHYTMYVGJ-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
| Melting Point | 219.5 °C |
Introduction
Chemical Identity and Structure
4-Acetamidobenzenesulfonamide, also known as N-Acetylsulfanilamide, is an organic compound with established pharmaceutical relevance. The compound is characterized by a benzene ring substituted with an acetamido group and a sulfonamide group in para position to each other.
Basic Identification
The compound's chemical identity is well-established in scientific literature with multiple synonyms reflecting its structure and biological activities.
Table 1: Chemical Identification Parameters
The structure of 4-Acetamidobenzenesulfonamide consists of a para-substituted benzene ring with an acetamido group (-NHCOCH₃) at one position and a sulfonamide group (-SO₂NH₂) at the opposite position. This arrangement gives the molecule its characteristic chemical properties and biological activities.
Physical and Chemical Properties
4-Acetamidobenzenesulfonamide exhibits distinctive physical and chemical properties that influence its applications in pharmaceutical research and clinical settings.
Physical Properties
The compound presents as a white to light beige crystalline solid with specific thermal characteristics.
Table 2: Physical Properties of 4-Acetamidobenzenesulfonamide
Chemical Properties
Table 3: Chemical Properties of 4-Acetamidobenzenesulfonamide
The compound's limited water solubility combined with slight solubility in organic solvents like DMSO and methanol makes it a moderately challenging substance for formulation in pharmaceutical applications, often requiring special delivery systems or formulation techniques.
Synthesis and Production Methods
The synthesis of 4-Acetamidobenzenesulfonamide involves specific chemical processes that have been well-documented in the literature.
Laboratory Synthesis Method
In laboratory settings, a more detailed synthesis pathway is typically followed:
The synthesis begins with acetanilide, which undergoes chlorosulfonation to form 4-acetamidobenzenesulfonyl chloride. This intermediate is then converted to the corresponding sulfonamide by reaction with aqueous ammonia . The process involves the following key steps:
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Protection of the amine group in aniline through acetylation to form acetanilide
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Chlorosulfonation of acetanilide using chlorosulfonic acid
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Reaction of the resulting 4-acetamidobenzenesulfonyl chloride with concentrated aqueous ammonia
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Isolation and purification of the final product
The chlorosulfonation reaction is more complex than it initially appears. The electrophile that first adds to the ring is likely SO₃, forming a sulfonic acid intermediate. The substitution occurs predominantly at the para position due to combined electronic and steric effects. The sulfonic acid is then converted to 4-acetamidobenzenesulfonyl chloride by reaction with excess chlorosulfonic acid .
The reaction with ammonia must be performed immediately after isolating the 4-acetamidosulfonyl chloride to prevent losses due to hydrolysis of the sulfonyl chloride . This step produces the target compound, 4-Acetamidobenzenesulfonamide.
Biological Activity and Pharmacological Properties
4-Acetamidobenzenesulfonamide demonstrates significant biochemical activity, particularly as an enzyme inhibitor.
Enzyme Inhibition
The compound exhibits notable inhibitory activity against multiple carbonic anhydrase isoforms.
Table 4: Carbonic Anhydrase Inhibition Data
This pattern of inhibition against multiple carbonic anhydrase isoforms suggests potential applications in conditions where modulation of these enzymes could be therapeutically beneficial.
Anti-infective Properties
The compound is reported to have potential anti-infective activity . As a structural relative of sulfanilamide, which is a known antibiotic, 4-Acetamidobenzenesulfonamide may exhibit similar mechanisms of action against bacterial pathogens, though possibly with modified potency or spectrum of activity.
Metabolism and Pharmacokinetics
4-Acetamidobenzenesulfonamide plays a significant role as a metabolite in the biotransformation of related compounds.
Metabolic Relationships
The compound serves as a metabolite of two important substances:
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It is a metabolite of asulam, a herbicide used in agricultural applications
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It is also a metabolite of sulfanilamide, a sulfonamide antibiotic
Metabolic Pathway
The metabolic formation of 4-Acetamidobenzenesulfonamide from asulam follows a specific pathway:
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Asulam is first converted to sulfanilamide via intestinal microflora
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Sulfanilamide then undergoes N4-acetylation in the liver to form 4-Acetamidobenzenesulfonamide
This metabolic relationship highlights the compound's significance in pharmacokinetic studies of sulfonamide antibiotics and related agricultural chemicals.
Applications and Uses
4-Acetamidobenzenesulfonamide has several established and potential applications across different fields.
Pharmaceutical Applications
The compound has been investigated for use in pharmaceutical applications, particularly as:
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An anti-bacterial agent for topical treatment of skin infections and oral treatment of urinary tract infections
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A research tool for studying carbonic anhydrase inhibition mechanisms
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A reference compound for metabolic studies of sulfonamide antibiotics
Research Applications
In research settings, 4-Acetamidobenzenesulfonamide serves multiple purposes:
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As a reference standard for analytical chemistry
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As a model compound for studying structure-activity relationships of sulfonamides
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As a probe for investigating carbonic anhydrase functions in various physiological systems
The compound's well-characterized properties make it valuable for these research applications, providing reliable baseline data for comparative studies.
Analytical Characterization
The analytical profile of 4-Acetamidobenzenesulfonamide includes specific spectroscopic and chromatographic characteristics that enable its identification and quantification.
Spectroscopic Properties
The compound exhibits characteristic spectral features in various analytical techniques:
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IR spectroscopy shows distinctive bands for the sulfonamide (SO₂NH₂) and acetamide (NHCOCH₃) functional groups
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NMR spectroscopy reveals specific patterns for the aromatic protons and the methyl group of the acetamide moiety
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Mass spectrometry produces characteristic fragmentation patterns that aid in identification
These spectroscopic signatures provide reliable means for confirming the compound's identity and purity in analytical settings.
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